Cas no 182561-27-9 ((3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1))
182561-27-9 structure
Product Name:(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1)
CAS-Nr.:182561-27-9
MF:C20H28N2O9
MW:440.444326400757
CID:139371
PubChem ID:14017566
Update Time:2025-04-19
(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1)
- (3S)-3-Amino-2,3,4,5-Tetrahydro-2-Oxo-1h-1-Benzazepine-1-Acetatic Acid1,2-Dimethylethyl Ester, (2r,3r)-2,3-Dihydroxybutanedioate
- (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimeth
- (3S)-3-AMINO-2,3,4,5-TETRAHYDRO-2-OXO-1H-1-BENZAZEPINE-1-ACETATIC ACID1,2-DIMETHYLETHYL ESTER, (2R,3R)-2,3-DIHYDROXYBUT...
- (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester,...
- (3S)-3-Amino-2,3,4,5-Tetrahydro-2-Oxo-1H-1-Benzazepine-1-AcetaticAcid1,2-DimethylethylEster,(2R,3R)-2,3-Dihydroxybutanedioate(1:1)
- T-Butyl 3s-amino-2,3,4,5-tetrahydro-1h-1benaepin-2-one-1-acetate-tartrate
- AS-82241
- (S)-tert-Butyl2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate(2R,3R)-2,3-dihydroxysuccinate
- Tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid
- (S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate (2R,3R)-2,3-dihydroxysuccinate
- 182561-27-9
- D96020
- tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate
- A26002
- 117770-66-8
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- Inchi: 1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-;1-,2-/m01/s1
- InChI-Schlüssel: DLYKUHWZMNJPSM-RVHANOPWSA-N
- Lächelt: O(C(CN1C([C@H](CCC2C=CC=CC1=2)N)=O)=O)C(C)(C)C.O[C@@H](C(=O)O)[C@H](C(=O)O)O
Berechnete Eigenschaften
- Genaue Masse: 440.17900
- Monoisotopenmasse: 440.17948047g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 7
- Komplexität: 537
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 188Ų
Experimentelle Eigenschaften
- PSA: 187.69000
- LogP: 0.27750
(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1) Verwandte Literatur
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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